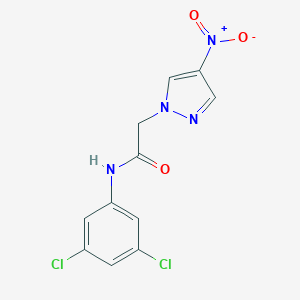![molecular formula C15H13Cl3N2O3S B213679 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide, also known as DPX-E7, is a synthetic peptide that is being researched for its potential use in cancer treatment.
Mecanismo De Acción
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a peptide vaccine that contains a portion of the E7 protein from HPV. When injected, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is taken up by antigen-presenting cells (APCs) and presented to T cells. This triggers an immune response against cells that express the E7 protein, such as HPV-infected cells. The immune response includes the activation of cytotoxic T cells, which can recognize and kill HPV-infected cells.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has been shown to induce an immune response against HPV-infected cells in preclinical studies. In a phase I clinical trial, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide was found to be safe and well-tolerated in patients with HPV-related head and neck cancer. The vaccine also induced an immune response in some patients, although further studies are needed to determine its efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the peptide sequence and purity. However, the vaccine is complex and requires specialized equipment and expertise for synthesis and purification. Additionally, the vaccine may not be effective in all patients, and further research is needed to determine its optimal dosing and administration schedule.
Direcciones Futuras
Future research on 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide could focus on several areas, including:
1. Combining 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide with other immunotherapies to enhance its efficacy.
2. Investigating the optimal dosing and administration schedule for 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
3. Developing biomarkers to predict which patients are most likely to respond to 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
4. Expanding the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide to other HPV-related cancers, such as cervical cancer.
5. Investigating the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide as a prophylactic vaccine for HPV infection.
In conclusion, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a synthetic peptide vaccine that has shown promise in the treatment of HPV-related cancers. Further research is needed to determine its optimal dosing and administration schedule, as well as its efficacy in larger clinical trials. However, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide represents a potential new approach to cancer treatment that could have significant benefits for patients with HPV-related cancers.
Métodos De Síntesis
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of the peptide chain on a resin support, with each amino acid added one at a time in a specific sequence. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is being researched for its potential use in cancer treatment, specifically in the treatment of human papillomavirus (HPV)-related cancers. HPV is a common sexually transmitted infection that can cause cervical, anal, and oropharyngeal cancers. 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide works by stimulating the immune system to recognize and attack HPV-infected cells.
Propiedades
Nombre del producto |
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C15H13Cl3N2O3S |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-6-7(2)24-15(12(6)14(19)22)20-11(21)5-23-13-9(17)3-8(16)4-10(13)18/h3-4H,5H2,1-2H3,(H2,19,22)(H,20,21) |
Clave InChI |
QRFJKYQIFPIFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)




![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
